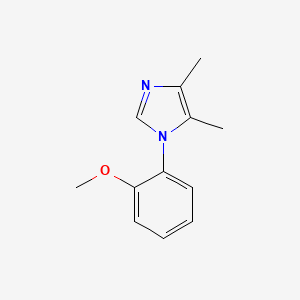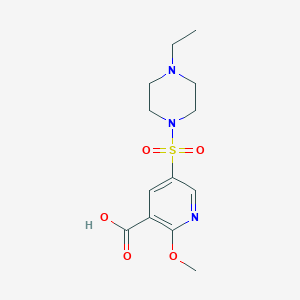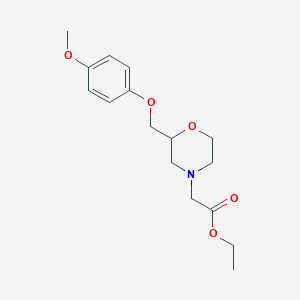
1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(5-(1-氨基乙基)-3-甲基吡啶-2-基)哌嗪-1-基)乙酮是一种复杂的有机化合物,其结构包含一个吡啶环、一个哌嗪环和一个乙酮基团。
准备方法
合成路线和反应条件
1-(4-(5-(1-氨基乙基)-3-甲基吡啶-2-基)哌嗪-1-基)乙酮的合成通常涉及多个步骤:
吡啶环的形成: 吡啶环可以通过 Hantzsch 吡啶合成法合成,该方法涉及醛、β-酮酯和氨的缩合反应。
氨基乙基基团的引入: 氨基乙基基团可以通过还原胺化反应引入,其中吡啶衍生物与醛和还原剂(如氰基硼氢化钠)反应。
哌嗪环的形成: 哌嗪环可以通过二胺与二卤代烷烃的环化反应形成。
乙酮基团的连接: 乙酮基团可以通过酰化反应引入,其中哌嗪衍生物与酰氯反应。
工业生产方法
该化合物的工业生产很可能涉及对上述合成路线的优化,以最大限度地提高收率并降低成本。这可能包括使用连续流动反应器、高通量筛选反应条件以及使用催化剂来提高反应效率。
化学反应分析
反应类型
1-(4-(5-(1-氨基乙基)-3-甲基吡啶-2-基)哌嗪-1-基)乙酮可以发生各种类型的化学反应,包括:
氧化: 氨基乙基基团可以被氧化形成亚胺或腈。
还原: 乙酮基团可以被还原形成醇。
取代: 哌嗪环可以发生亲核取代反应。
常用的试剂和条件
氧化: 在酸性条件下可以使用高锰酸钾或三氧化铬等试剂。
还原: 可以使用氢化铝锂或硼氢化钠等还原剂。
取代: 在碱性条件下可以使用胺或硫醇等亲核试剂。
形成的主要产物
氧化: 亚胺或腈衍生物。
还原: 醇衍生物。
取代: 各种取代的哌嗪衍生物。
科学研究应用
1-(4-(5-(1-氨基乙基)-3-甲基吡啶-2-基)哌嗪-1-基)乙酮在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其与生物大分子潜在的相互作用。
医药: 研究其作为药物剂的潜力,尤其是在神经系统疾病的治疗中。
工业: 用于开发新材料和催化剂。
作用机制
1-(4-(5-(1-氨基乙基)-3-甲基吡啶-2-基)哌嗪-1-基)乙酮的作用机制涉及其与特定分子靶标(例如酶或受体)的相互作用。该化合物可能与这些靶标结合并调节其活性,从而导致各种生物学效应。所涉及的具体途径取决于具体的应用和靶标。
相似化合物的比较
类似化合物
1-(4-(5-(1-氨基乙基)-3-甲基吡啶-2-基)哌嗪-1-基)丙酮: 结构相似,但乙酮基团被丙酮基团取代。
1-(4-(5-(1-氨基乙基)-3-甲基吡啶-2-基)哌嗪-1-基)丁酮: 结构相似,但乙酮基团被丁酮基团取代。
独特性
1-(4-(5-(1-氨基乙基)-3-甲基吡啶-2-基)哌嗪-1-基)乙酮由于其独特的官能团组合而具有独特的化学和生物学特性。这种独特性使其成为研究和潜在治疗应用的宝贵化合物。
属性
分子式 |
C14H22N4O |
|---|---|
分子量 |
262.35 g/mol |
IUPAC 名称 |
1-[4-[5-(1-aminoethyl)-3-methylpyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H22N4O/c1-10-8-13(11(2)15)9-16-14(10)18-6-4-17(5-7-18)12(3)19/h8-9,11H,4-7,15H2,1-3H3 |
InChI 键 |
XPHVNLPYOQUIHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11790799.png)

![2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11790817.png)






![6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11790856.png)


